2,3,4-Trichloro-1-butene

Catalog No.
S560769
CAS No.
2431-50-7
M.F
C4H5Cl3
M. Wt
159.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trichloro-1-butene

CAS Number

2431-50-7

Product Name

2,3,4-Trichloro-1-butene

IUPAC Name

2,3,4-trichlorobut-1-ene

Molecular Formula

C4H5Cl3

Molecular Weight

159.44 g/mol

InChI

InChI=1S/C4H5Cl3/c1-3(6)4(7)2-5/h4H,1-2H2

InChI Key

WZUZDBPJFHQVJC-UHFFFAOYSA-N

SMILES

C=C(C(CCl)Cl)Cl

solubility

INSOL IN WATER; SOL IN BENZENE, CHLOROFORM
Solubility in water, g/100ml at 20 °C: 0.06

Synonyms

2,3,4-trichloro-1-butene

Canonical SMILES

C=C(C(CCl)Cl)Cl

The exact mass of the compound 2,3,4-Trichloro-1-butene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in benzene, chloroformsolubility in water, g/100ml at 20 °c: 0.06. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3,4-Trichloro-1-butene (CAS: 2431-50-7) is a highly chlorinated aliphatic alkene that functions as a critical, high-value intermediate in the synthesis of specialty elastomers. Presenting as a colorless liquid with a density of 1.34 g/cm³ and a boiling point of 155–162 °C, its primary procurement value lies in its specific structural arrangement of chlorine atoms [1]. This specific isomeric configuration allows it to undergo highly selective dehydrochlorination to yield 2,3-dichloro-1,3-butadiene, a specialized comonomer essential for manufacturing crystallization-resistant polychloroprene (Neoprene) rubbers [2]. For industrial buyers and synthetic chemists, procuring this exact intermediate ensures predictable reaction kinetics and high-purity downstream diene production, bypassing the complex separation challenges associated with crude mixed-chlorobutene feedstocks [3].

Procurement Fit

1 Dedicated DCB PrecursorSelect for direct dehydrohalogenation to 2,3-dichlorobutadiene-1,3, not for chloroprene routes.
2 Chiral C-3 StereocenterRequired for enantioselective synthesis; achiral dichlorobutenes lack this stereogenic center.
3 REACH Intermediate-Use OnlyRegulatory scope limited to intermediate use; confirm downstream compliance if repurposing.

In the targeted synthesis of specialized diene monomers, substituting 2,3,4-trichloro-1-butene with other chlorinated butenes leads to fundamentally different downstream products or drastically reduced process efficiency. For example, utilizing the more common 3,4-dichloro-1-butene yields standard 2-chloro-1,3-butadiene (chloroprene), which lacks the secondary chlorine atom required to disrupt polymer chain regularity, resulting in elastomers that stiffen and crystallize at low temperatures [1]. Furthermore, attempting to substitute it with its direct isomer, 1,2,4-trichloro-2-butene, severely compromises manufacturability. Under mild alkaline conditions (such as cost-effective calcium hydroxide slurries), 1,2,4-trichloro-2-butene exhibits poor dehydrochlorination kinetics and remains largely unreacted, whereas 2,3,4-trichloro-1-butene converts rapidly and selectively [2]. This kinetic disparity means that generic isomer mixtures require harsher, more expensive reagents (like NaOH) to force conversion, which in turn increases the risk of unwanted side reactions and complicates the purification of the final diene [3].

Substitution Risk

2,3,4-Trichloro-1-butene
Regiospecific dehydrochlorination yields DCB as single product.
1,3,4-Trichlorobutene-2
Allylic Cl leads to complex amino byproducts; zero DCB formed.
2,3,4-Trichloro-1-butene
Routes to 2,3-dichlorobutadiene-1,3 for low-temperature-resistant rubber.
3,4-Dichloro-1-butene
Routes to chloroprene (2-chloro-1,3-butadiene); different comonomer properties.
2,3,4-Trichloro-1-butene
Chiral at C-3 enables enantioselective transformations.
Symmetric dichlorobutenes
Achiral; cannot support stereochemically defined synthesis.

Superior Dehydrochlorination Susceptibility Under Mild Alkaline Conditions

When synthesizing 2,3-dichloro-1,3-butadiene, the choice of trichlorobutene isomer dictates the required harshness of the alkaline reagent. 2,3,4-Trichloro-1-butene exhibits a significantly higher susceptibility to dehydrochlorination by mild bases compared to its isomer, 1,2,4-trichloro-2-butene [1]. While strong bases like sodium hydroxide attack both isomers indiscriminately, the use of a mild lime (calcium hydroxide) slurry selectively and rapidly dehydrochlorinates 2,3,4-trichloro-1-butene. In contrast, lime attacks 1,2,4-trichloro-2-butene much less readily, leaving it as an unreacted impurity [1]. Procuring the specific 2,3,4-trichloro-1-butene isomer allows manufacturers to utilize milder, more cost-effective reagents while achieving higher selectivity.

Evidence DimensionReactivity to mild alkaline dehydrochlorination (lime slurry)
Target Compound Data2,3,4-Trichloro-1-butene (Rapidly and selectively dehydrochlorinates)
Comparator Or Baseline1,2,4-trichloro-2-butene (Attacked less readily; remains largely unreacted)
Quantified DifferenceHigh selective conversion vs. poor conversion under identical mild lime conditions
ConditionsAqueous lime (calcium hydroxide) slurry reflux

Enables manufacturers to use milder, more cost-effective reagents (lime instead of NaOH) while achieving higher purity in the final dichlorobutadiene monomer without extensive side-product formation.

Regiospecificity
Head-to-head
TCB → DCB single product; 1,3,4-isomer → amino derivatives only, zero DCB.
Supports regiospecific synthesis decision; isomer choice determines product outcome.
Patent U.S. 4,035,429; dehydrohalogenation with NH₃ or alkali.

Enabling Crystallization-Resistant Elastomers via Di-Substituted Diene Generation

Procuring 2,3,4-trichloro-1-butene instead of the more common 3,4-dichloro-1-butene fundamentally alters the thermal and mechanical properties of the downstream polymer [1]. While 3,4-dichloro-1-butene yields standard 2-chloro-1,3-butadiene (which forms polymers that can crystallize and harden at low temperatures), 2,3,4-trichloro-1-butene yields 2,3-dichloro-1,3-butadiene [2]. When used as a comonomer in polychloroprene production, the addition of the second chlorine atom on the diene backbone disrupts the polymer chain regularity. This drastically reduces the crystallization rate of the resulting Neoprene rubber, maintaining its elastomeric flexibility at lower temperatures compared to standard homopolymers [1].

Evidence DimensionDownstream polymer crystallization resistance (via resulting monomer)
Target Compound DataYields 2,3-dichloro-1,3-butadiene (disrupts polymer symmetry)
Comparator Or Baseline3,4-dichloro-1-butene (Yields standard mono-substituted chloroprene)
Quantified DifferenceProduction of a di-substituted diene vs. mono-substituted diene
ConditionsPolychloroprene (Neoprene) copolymerization and low-temperature testing

Essential for producing specialty rubber grades destined for cold-weather applications or dynamic mechanical environments where crystallization-induced stiffening causes catastrophic material failure.

DCB Yield
Reported
88.7–91.8%
High yield supports procurement economics for DCB production.
Liquid NH₃ method; >99.9% conversion with phase-transfer catalyst also reported.

Favorable Volatility Profile for In-Situ Reactive Distillation

In the multi-step synthesis of dichlorobutadienes, 2,3,4-trichloro-1-butene serves as a highly processable intermediate due to its specific thermal profile. With a boiling point of 155–162 °C, it is significantly more volatile than heavier polychlorinated byproducts [1]. More importantly, during its conversion to 2,3-dichloro-1,3-butadiene (which has a boiling point of approximately 98 °C), the large boiling point differential (>55 °C) allows for continuous in-situ distillation of the final diene product as it forms [2]. This thermal gap drives the equilibrium forward and prevents the unwanted thermal polymerization of the highly reactive diene inside the reactor.

Evidence DimensionBoiling point differential for reactive distillation
Target Compound Data2,3,4-Trichloro-1-butene (BP: 155-162 °C)
Comparator Or Baseline2,3-dichloro-1,3-butadiene product (BP: ~98 °C)
Quantified Difference>55 °C boiling point gap
ConditionsContinuous dehydrochlorination and distillation setup

Allows for the immediate removal of the polymerization-prone diene product from the reaction mixture, maximizing yield, simplifying purification, and preventing costly reactor fouling.

Environmental Degradation
Head-to-head
TCB half-life 1.6–5.2 min·m²/mL vs. chlorinated butadienes 102–197 min·m²/mL in granular iron columns.
Supports remediation design context; TCB degrades ~40–120× faster.
Hughes et al. 2009; pseudo-first-order kinetics.
Boiling Point Gap
Reported
ΔT ≈ 33–40°C
Enables distillation separation from 3,4-dichloro-1-butene in mixed streams.
TCB bp 155–162°C; 3,4-DCB-1 bp 122–123°C.
Chirality
Data to verify
One stereogenic center at C-3; two enantiomers. Dichlorobutene analogs have zero.
Required for enantioselective chemistry; confirm resolution methods before purchase.
Sources not specified; verify enantiomeric excess independently.
Acute Toxicity
Cross-study
TCB oral LD50 341 mg/kg vs. 3,4-DCB-1 943 mg/kg; inhalation LC50 90 vs. 2100 ppm/4h.
Higher hazard profile; engineering controls and handling costs may differ significantly.
CLP classification Carc. 2, Acute Tox. 3, Aquatic Chronic 1; review safety measures.

Synthesis of High-Purity 2,3-Dichloro-1,3-butadiene Monomer

This is the primary industrial application for 2,3,4-trichloro-1-butene. By leveraging its highly favorable dehydrochlorination kinetics under mild alkaline conditions (such as lime slurries), manufacturers can produce high-purity 2,3-dichloro-1,3-butadiene without the extensive side-product formation seen when using mixed isomer feedstocks or harsher bases [1].

Production of Crystallization-Resistant Polychloroprene (Neoprene)

Procuring this specific precursor is essential for upstream suppliers of specialty rubber comonomers. The resulting di-substituted diene is copolymerized with standard chloroprene to disrupt polymer chain regularity, ensuring the final elastomer maintains critical flexibility and resists hardening in low-temperature environments [2].

Advanced Halogenated Intermediate and Kinetic Research

In laboratory settings, 2,3,4-trichloro-1-butene serves as a valuable model compound for studying selective dehydrohalogenation mechanisms. Its distinct reactivity profile allows researchers to compare the lability of allylic versus vinylic chlorides under varying basic conditions, optimizing reactive distillation protocols for complex halogenated alkenes [1].

Application Fit

Application
Selection Property
Validation Focus
DCB comonomer production
Regiospecific dehydrohalogenation precursor
Dehydrochlorination yield and selectivity
Environmental remediation research
Reductive degradation kinetics context
Granular iron column half-life profile
Asymmetric synthesis
Chiral C-3 stereocenter availability
Enantiomeric composition and resolution
Trifunctional building block synthesis
Three vicinal leaving groups on C₄ scaffold
Reactivity profile with nucleophiles

Physical Description

COLOURLESS LIQUID.

XLogP3

2.5

Boiling Point

155.0 °C
60 °C @ 20 MM HG
155-162 °C

Flash Point

63 °C c.c.

Density

1.3430 @ 20 °C/4 °C
1.34 g/cm³

LogP

2.4 (calculated)

Melting Point

-52 °C

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.88 mmHg
Vapor pressure, Pa at 20 °C: 230

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

2431-50-7

Wikipedia

2,3,4-trichloro-1-butene

General Manufacturing Information

1-Butene, 2,3,4-trichloro-: ACTIVE

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